DBCO-PEG4-Val-Cit-PAB-MMAE
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Overview
Description
DBCO-PEG4-VC-PAB-MMAE is a complex chemical compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It consists of a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG4) spacer, a valine-citrulline (VC) dipeptide, a para-aminobenzyl (PAB) linker, and monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor. This compound is primarily used in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-VC-PAB-MMAE involves multiple steps:
Synthesis of DBCO-PEG4-VC-PAB: This intermediate is synthesized by reacting DBCO with PEG4, followed by coupling with the VC dipeptide and PAB linker.
Coupling with MMAE: The final step involves coupling the DBCO-PEG4-VC-PAB intermediate with MMAE under specific reaction conditions to form the complete conjugate
Industrial Production Methods
Industrial production of DBCO-PEG4-VC-PAB-MMAE follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the synthesis in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-VC-PAB-MMAE undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages
Protease Cleavage: The VC dipeptide is cleaved by proteases, releasing the MMAE payload into cells.
Common Reagents and Conditions
Azide-containing Molecules: Used in click chemistry reactions with the DBCO group.
Proteases: Enzymes that cleave the VC dipeptide under physiological conditions.
Major Products
Triazole Linkages: Formed during click chemistry reactions.
Released MMAE: The active cytotoxic agent released upon protease cleavage.
Scientific Research Applications
DBCO-PEG4-VC-PAB-MMAE has numerous scientific research applications:
Chemistry: Used in the synthesis of ADCs through click chemistry.
Biology: Studied for its ability to target and kill cancer cells selectively.
Medicine: Investigated for its potential in targeted cancer therapies, reducing side effects compared to traditional chemotherapy.
Industry: Utilized in the development of new ADCs and other targeted therapies .
Mechanism of Action
DBCO-PEG4-VC-PAB-MMAE exerts its effects through a multi-step mechanism:
Targeting: The DBCO group allows the compound to be conjugated to antibodies that target specific cancer cell markers.
Internalization: The antibody-drug conjugate binds to cancer cells and is internalized.
Release: Proteases within the cancer cells cleave the VC dipeptide, releasing the MMAE payload.
Cytotoxicity: MMAE inhibits tubulin polymerization, disrupting the mitotic spindle and leading to cell death
Comparison with Similar Compounds
Similar Compounds
Azide-PEG4-VC-PAB-MMAE: Similar structure but contains an azide group instead of DBCO.
Acetylene-linker-Val-Cit-PABC-MMAE: Contains an acetylene linker instead of DBCO.
Aminobenzenesulfonic auristatin E: Uses a different linker and payload.
Uniqueness
DBCO-PEG4-VC-PAB-MMAE is unique due to its use of the DBCO group, which allows for copper-free click chemistry, making it more biocompatible and suitable for in vivo applications .
Properties
Molecular Formula |
C88H128N12O19 |
---|---|
Molecular Weight |
1658.0 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C88H128N12O19/c1-15-59(8)79(71(113-13)53-75(104)99-44-24-32-70(99)81(114-14)60(9)82(106)92-61(10)80(105)65-27-17-16-18-28-65)97(11)86(110)77(57(4)5)96-85(109)78(58(6)7)98(12)88(112)119-55-62-33-37-67(38-34-62)93-83(107)68(30-23-42-91-87(89)111)94-84(108)76(56(2)3)95-73(102)41-45-115-47-49-117-51-52-118-50-48-116-46-43-90-72(101)39-40-74(103)100-54-66-29-20-19-25-63(66)35-36-64-26-21-22-31-69(64)100/h16-22,25-29,31,33-34,37-38,56-61,68,70-71,76-81,105H,15,23-24,30,32,39-55H2,1-14H3,(H,90,101)(H,92,106)(H,93,107)(H,94,108)(H,95,102)(H,96,109)(H3,89,91,111)/t59-,60+,61+,68-,70-,71+,76-,77-,78-,79-,80+,81+/m0/s1 |
InChI Key |
LJJUBMUNOGZMDD-UDEUCFDSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
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